molecular formula C7H14ClNO B1432260 6-Oxaspiro[2.5]octan-1-amine hydrochloride CAS No. 1779133-13-9

6-Oxaspiro[2.5]octan-1-amine hydrochloride

Cat. No.: B1432260
CAS No.: 1779133-13-9
M. Wt: 163.64 g/mol
InChI Key: RKFXIXFIFUKFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 6-Oxaspiro[2.5]octan-1-amine hydrochloride involves several steps. One common synthetic route includes the reaction of a suitable oxirane precursor with an amine under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference . Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

6-Oxaspiro[2.5]octan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmospheres to prevent unwanted side reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Oxaspiro[2.5]octan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Oxaspiro[2.5]octan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

6-Oxaspiro[2.5]octan-1-amine hydrochloride can be compared with other spirocyclic amines, such as:

  • 6-Oxaspiro[2.5]octane-1-carboxylic acid
  • 6-Oxaspiro[2.5]octane-1-methanol

These compounds share the spirocyclic structure but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its amine functionality, which allows for diverse chemical modifications and biological interactions .

Properties

IUPAC Name

6-oxaspiro[2.5]octan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-6-5-7(6)1-3-9-4-2-7;/h6H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFXIXFIFUKFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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